![molecular formula C15H20O3 B113465 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid CAS No. 371753-20-7](/img/structure/B113465.png)
2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of propanoic acid derivatives can involve multiple steps, including condensation reactions, reductions, and functional group transformations. For instance, the synthesis of a disubstituted cyclohexenyl propanoic acid derivative was achieved through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved a condensation reaction followed by further functional group transformations . These methods could potentially be adapted for the synthesis of 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid.
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is crucial for their biological activity. The stereochemistry, as well as the presence of specific functional groups, can significantly influence the properties of these compounds. For example, the separation of two stereoisomers of a methylsulfonyl phenyl propanoic acid derivative was achieved using reverse-phase high-performance liquid chromatography, highlighting the importance of stereochemistry . The structure-activity relationships of thiazolyl phenyl propanoic acid derivatives were analyzed to determine the influence of substituents on cyclooxygenase inhibition .
Chemical Reactions Analysis
Propanoic acid derivatives can undergo various chemical reactions, which are essential for their biological activity and for the development of analytical methods. The impurity analysis of ibuprofen, which is a propanoic acid derivative, was performed using a novel reversed-phase HPLC method, indicating the importance of understanding the chemical behavior of such compounds . The synthesis of heteroarylmethyl phenyl propanoic acids involved testing their inhibitory activity on enzymes like lipoxygenase and cyclooxygenase, demonstrating the relevance of chemical reactions in the context of enzyme inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives, such as solubility, stability, and reactivity, are critical for their practical applications. The HPLC and TLC methodologies developed for the determination of purity and stability of a pyrrolopyridine derivative indicate the importance of these properties in the quality control of pharmaceutical compounds . The analogs of 3-(2-aminocarbonylphenyl)propanoic acid were optimized to improve in vitro and in vivo potencies, which involved modifications to the side chains to enhance the desired properties .
Scientific Research Applications
Anti-inflammatory Activities
Research involving compounds similar to 2-[4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid has shown potential anti-inflammatory properties. A study on phenolic compounds from Eucommia ulmoides Oliv. demonstrated modest inhibitory activities in macrophage cells, suggesting potential for anti-inflammatory applications (Ren et al., 2021).
Stereoisomer Separation
A method for separating stereoisomers of a compound structurally similar to the target compound was developed using reverse-phase high-performance liquid chromatography, indicating the importance of such techniques in pharmaceutical research (Davadra et al., 2011).
Drug Development
Compounds structurally akin to this compound have been synthesized in the context of drug development. For instance, a study focused on synthesizing a compound for potential use as a PPARγ agonist, highlighting the relevance in the development of therapeutic agents (Reynolds & Hermitage, 2001).
Enantioseparation
Research on enantioseparation of racemic 2-(substituted phenyl)propanoic acids, which are structurally related to the target compound, underscores the significance of understanding chiral interactions in pharmaceutical applications (Tong et al., 2016).
Synthesis and Characterization
Various studies focus on the synthesis and characterization of compounds with structural similarities, emphasizing the importance of understanding their chemical properties for potential applications in medicinal chemistry (Baba et al., 2018).
Mechanism of Action
Target of Action
It’s known that the compound is an active metabolite of loxoprofen , a non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenases (COX-1 and COX-2), enzymes that play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
As an active metabolite of loxoprofen, CHEMBL1814711 likely shares a similar mode of action. It may inhibit cyclooxygenases, thereby reducing the production of prostaglandins. This action can lead to decreased inflammation, pain, and fever .
Biochemical Pathways
Given its likely role as a cox inhibitor, it can be inferred that it impacts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
properties
IUPAC Name |
2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-WDEVSDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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